molecular formula C8H8O2S B11724627 (2E)-3-(thiophen-2-yl)but-2-enoic acid

(2E)-3-(thiophen-2-yl)but-2-enoic acid

Cat. No.: B11724627
M. Wt: 168.21 g/mol
InChI Key: IYBNJQNUHCXDFR-UHFFFAOYSA-N
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Description

(2E)-3-(thiophen-2-yl)but-2-enoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a thiophene ring attached to a butenoic acid moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including (2E)-3-(thiophen-2-yl)but-2-enoic acid, can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Additionally, the Fiesselmann and Hinsberg syntheses are also significant methods for preparing thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired derivative and its specific applications. For example, the Gewald reaction is widely used due to its simplicity and efficiency in producing aminothiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(thiophen-2-yl)but-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.

Mechanism of Action

The mechanism of action of (2E)-3-(thiophen-2-yl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, some thiophene-based compounds act as inhibitors of specific enzymes, thereby modulating biochemical pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(thiophen-2-yl)but-2-enoic acid is unique due to its specific structural features and the presence of both a thiophene ring and a butenoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

3-thiophen-2-ylbut-2-enoic acid

InChI

InChI=1S/C8H8O2S/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3,(H,9,10)

InChI Key

IYBNJQNUHCXDFR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)C1=CC=CS1

Origin of Product

United States

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